4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one belongs to the pyrrolopyrazole family, characterized by a fused bicyclic core. This structure features:
- A 4-ethylphenyl substituent at position 4, contributing hydrophobic interactions.
- A propyl chain at position 5, enhancing lipophilicity.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O2/c1-3-13-25-21(15-11-9-14(4-2)10-12-15)18-19(23-24-20(18)22(25)27)16-7-5-6-8-17(16)26/h5-12,21,26H,3-4,13H2,1-2H3,(H,23,24) |
InChI Key |
BOAOJUPVLSPZOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Substitution Reactions: Introduction of the 4-ethylphenyl and 2-hydroxyphenyl groups can be done through nucleophilic substitution reactions.
Alkylation: The propyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of pyrrolo[3,4-c]pyrazoles have been studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Medicine
Medicinally, compounds with similar structures have shown promise in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Comparison
Key analogues and their substituent differences are summarized below:
Key Observations :
- R4 : The target’s 4-ethylphenyl group is less polar than the 3-ethoxy-4-hydroxyphenyl group in , reducing water solubility but improving membrane permeability.
- R5 : The propyl chain in the target compound increases lipophilicity compared to the pyridinylmethyl group in , which may enhance binding to hydrophobic targets.
- Core Modifications : Coumarin derivatives in replace the pyrrolopyrazole core with pyrimidine, altering electronic properties and bioactivity.
Physicochemical and Electronic Properties
Computational studies using tools like Multiwfn can predict electronic behavior:
- Electrostatic Potential (ESP): The 2-hydroxyphenyl group in both the target and generates negative ESP regions, favoring interactions with cationic species.
- HOMO-LUMO Gap : The target’s alkyl substituents (ethyl, propyl) may lower the HOMO-LUMO gap compared to the electron-withdrawing pyridinyl group in , increasing reactivity.
Biological Activity
The compound 4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolo[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the pyrrolo and pyrazole rings. Recent methodologies have improved the efficiency and yield of these compounds through optimized reaction conditions and the use of various catalysts.
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,4-c]pyrazole exhibit significant anticancer activity. For instance, studies have shown that certain pyrazole hybrids can selectively inhibit cancer cell proliferation while demonstrating low toxicity to normal cells. The compound's mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. In vitro studies have reported IC50 values as low as 2.97 µM against prostate cancer cells (PC-3) and 3.60 µM against cervical cancer cells (SiHa) .
Table 1: Cytotoxicity Data of Related Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 5n | SiHa | 3.60 |
| 5d | PC-3 | 2.97 |
| 5r | HEK | 38.30 |
| 5i | HEK | 45.23 |
Antimicrobial Activity
Pyrrolo[3,4-c]pyrazoles have also been evaluated for their antimicrobial properties. Studies have shown moderate to potent activity against various Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) indicates that substitutions on the aromatic rings significantly influence antimicrobial efficacy .
Table 2: Antimicrobial Activity
| Compound ID | Microbial Strain | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Escherichia coli | Potent |
| Compound C | Candida albicans | Moderate |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, compounds in this class have demonstrated anti-inflammatory effects. They inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Case Studies
- Anti-cancer Activity : A study conducted by Eswaran et al. evaluated a series of pyrrolo[3,4-c]pyrazole derivatives and found that modifications on the phenolic rings enhanced their cytotoxicity against various cancer cell lines while maintaining selectivity over normal cells.
- Antimicrobial Evaluation : In another investigation, several derivatives were synthesized and tested against a panel of microbial strains. Results indicated that specific substitutions led to increased potency against resistant strains of bacteria.
Q & A
Q. What are the recommended synthetic routes for 4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic assembly. A general approach includes:
- Step 1: Formation of the pyrrolo-pyrazolone core via cyclocondensation of hydrazine derivatives with β-keto esters or amides under acidic conditions .
- Step 2: Functionalization of the core with aryl groups (e.g., 4-ethylphenyl and 2-hydroxyphenyl) using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Optimization Tips:
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Combine multiple analytical techniques:
- HPLC-PDA: Quantify purity (>95%) using a C18 column with a methanol/water gradient .
- NMR Spectroscopy: Confirm substituent positions (e.g., ¹H NMR for aromatic protons at δ 6.5–7.5 ppm, ¹³C NMR for carbonyl signals at ~170 ppm) .
- FT-IR: Verify functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹, carbonyl at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (C₂₄H₂₅N₃O₂; expected [M+H]⁺ = 400.2022).
Q. What preliminary biological screening strategies are suitable for assessing its bioactivity?
Methodological Answer:
- In vitro assays:
- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or cyclooxygenases via fluorescence-based assays.
- Control Experiments: Include structurally similar analogs (e.g., 4-phenyl derivatives) to isolate substituent effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
- Design Analog Libraries: Synthesize derivatives with variations in:
- Aryl substituents (e.g., replacing ethylphenyl with methyl or halogenated groups).
- Propyl chain length (e.g., butyl vs. pentyl).
- Computational Modeling: Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
- Data Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
Q. How can contradictory data on its enzymatic inhibition mechanisms be resolved?
Methodological Answer:
- Mechanistic Studies:
- Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
- Perform fluorescence quenching to assess direct target binding.
- Cross-Validation: Compare results across enzyme isoforms (e.g., COX-1 vs. COX-2) to identify selectivity .
- Structural Elucidation: Collaborate on X-ray crystallography or cryo-EM to visualize binding modes .
Q. What experimental designs are optimal for studying its environmental fate and ecotoxicity?
Methodological Answer:
- Environmental Simulation:
- Ecotoxicology:
Q. How can stability under varying storage and experimental conditions be ensured?
Methodological Answer:
- Stability Profiling:
- Degradation Pathways:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
